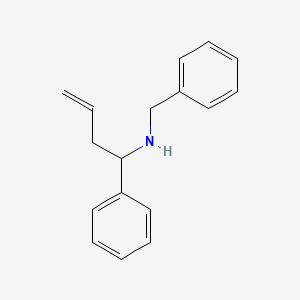
2-Hydroxy-2-(oxolan-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Hydroxy-2-(oxolan-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H12O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 160.17 . The physical form of this compound is oil .Applications De Recherche Scientifique
Enantioselective Synthesis in Neuroexcitant Analogues
One of the notable applications of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid derivatives is in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). This process involves the synthesis of enantiomers with high enantiomeric excess, which has implications in neurochemistry and pharmaceutical research (Pajouhesh et al., 2000).
Selective Esterifications in Organic Synthesis
This compound and its derivatives have shown remarkable effects in selective esterification processes. This includes the esterification of primary alcohols with carboxylic acids, showcasing the compound's utility in organic synthesis and pharmaceutical applications (Wang et al., 2012).
Multicomponent Synthesis Approaches
The compound is also used in multicomponent synthesis methods. For instance, it has been utilized in the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. This approach highlights the compound's versatility in creating complex molecular structures under mild conditions (Komogortsev et al., 2022).
Pharmaceutical Ingredient Quality Control
In the field of pharmaceuticals, this compound is instrumental in developing analytical methods for quality control. This application is particularly relevant in the context of new antibiotics, where this compound derivatives serve as crucial components in active pharmaceutical ingredients (Zubkov et al., 2016).
Enzyme-Catalyzed Synthesis in Pharmaceutical Compounds
The compound also plays a role in enzyme-catalyzed synthesis processes, particularly in producing enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids. This is significant in the synthesis of certain pharmaceutical compounds, demonstrating the compound's importance in medicinal chemistry (Brem et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-2-(oxolan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKBIVLRCOXRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537043-47-2 |
Source


|
| Record name | 2-hydroxy-2-(oxolan-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
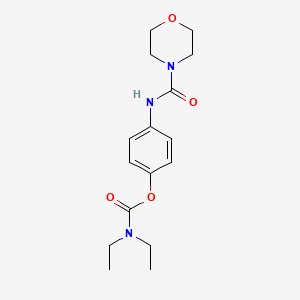
![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)
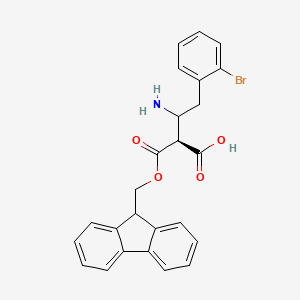

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)
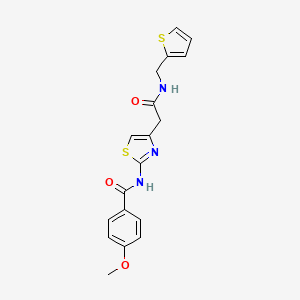
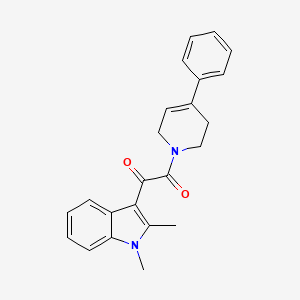


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)


![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
